molecular formula C16H18F3N3O2 B6428888 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2034311-23-2

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6428888
CAS No.: 2034311-23-2
M. Wt: 341.33 g/mol
InChI Key: AUJJRXVZQCFRCS-UHFFFAOYSA-N
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Description

N-{2-[2-(1H-Imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the CAS Number 2034311-23-2 and a molecular formula of C16H18F3N3O2 . It has a molecular weight of 341.33 g/mol and is supplied for research applications . The compound's structure features a 1H-imidazole group linked via an ethoxyethoxy spacer to an acetamide moiety, which is bound to a [4-(trifluoromethyl)phenyl] group . This molecular architecture, particularly the presence of the imidazole ring, is of significant interest in medicinal chemistry. Imidazole is a privileged structure in drug discovery, known for its ability to interact with various biological targets, such as enzymes and receptors . While the specific biological profile of this compound requires further investigation, its structural components suggest potential for use as a key intermediate or building block in the synthesis of more complex molecules. It may also serve as a model compound for studying biochemical interactions or in the development of novel substances with potential pharmacological activity. Researchers are exploring its applications in various fields. Handle this material with care. This product is intended for research purposes only in a laboratory setting and is not meant for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)14-3-1-13(2-4-14)11-15(23)21-6-9-24-10-8-22-7-5-20-12-22/h1-5,7,12H,6,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJJRXVZQCFRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCOCCN2C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethylphenyl Acetic Acid

The trifluoromethylphenyl group is typically introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, 4-(trifluoromethyl)phenylacetic acid can be synthesized by reacting 4-bromophenylacetic acid with trifluoromethyl copper(I) in the presence of a palladium catalyst. Alternatively, direct trifluoromethylation of phenylacetic acid derivatives using Ruppert-Prakash reagent (TMSCF₃) has been reported.

Preparation of 2-[2-(1H-Imidazol-1-yl)ethoxy]ethylamine

This intermediate is synthesized through a two-step process:

  • Ether formation : Reacting 2-chloroethanol with imidazole in the presence of a base like sodium hydride (NaH) in N-methylpyrrolidinone (NMP) yields 2-(imidazol-1-yl)ethanol.

  • Amine introduction : Converting the hydroxyl group of 2-(imidazol-1-yl)ethanol to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic displacement with ethylenediamine, produces the desired ethylamine derivative.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Activating the carboxylic acid as an acid chloride is a classical approach:

  • Step 1 : Treat 4-(trifluoromethyl)phenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the corresponding acid chloride.

  • Step 2 : React the acid chloride with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a tertiary amine (e.g., triethylamine) as a base.

Reaction Conditions :

  • Temperature: 0–25°C

  • Yield: 70–85% (estimated from analogous acetamide syntheses).

Carbodiimide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) enhances efficiency:

  • Step 1 : Pre-activate the carboxylic acid with EDC/HOSu in DCM for 1 hour.

  • Step 2 : Add the amine component and stir at room temperature for 12–24 hours.

Advantages :

  • Avoids moisture-sensitive acid chlorides.

  • Higher functional group tolerance.

Alternative Routes via Sequential Alkylation and Acylation

Direct Alkylation of Imidazole

A one-pot method involves simultaneous alkylation and acylation (Scheme 1):

  • Step 1 : React 4-(trifluoromethyl)phenylacetic acid with N-hydroxysuccinimide to form the active ester.

  • Step 2 : Treat 2-(2-aminoethoxy)ethanol with imidazole and NaH in NMP to generate 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine.

  • Step 3 : Couple the active ester with the amine under mild basic conditions.

Key Considerations :

  • Sodium hydride ensures deprotonation of imidazole, facilitating nucleophilic attack.

  • NMP enhances solubility of intermediates.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from heptane or ethyl acetate/hexane mixtures.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include:

    • δ 7.6–7.8 ppm (aromatic protons of trifluoromethylphenyl).

    • δ 6.9–7.1 ppm (imidazole protons).

    • δ 3.5–4.0 ppm (ethoxyethyl chain).

  • IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride70–85≥95Rapid reactionMoisture sensitivity
EDC/HOSu Coupling65–80≥90Mild conditionsRequires stoichiometric reagents
One-Pot Alkylation60–75≥85Fewer isolation stepsLower yields due to side reactions

Industrial-Scale Considerations

Solvent Selection

  • NMP and DMF are preferred for their high boiling points and ability to dissolve polar intermediates.

  • Heptane and ethyl acetate optimize crystallization efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and reported properties of the target compound with related acetamide derivatives:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties / Activities Reference(s)
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide (Target) Acetamide + imidazole -CF₃ phenyl, ethoxyethyl-imidazole ~399.4 (calc.) Hypothesized enhanced lipophilicity and metabolic stability due to -CF₃ group -
2-(4-Ethoxyphenyl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide (CAS 897456-17-6) Acetamide + imidazole-thioethyl -OEt phenyl, -F phenyl, thioether linkage 399.5 Structural similarity to target; thioether may improve membrane permeability
N-((1S)-1-{4-[2-Fluoro-1-(fluoromethyl)ethoxy]phenyl}ethyl)-2-(7-nitro-1H-benzimidazol-1-yl)acetamide Acetamide + benzimidazole -NO₂ benzimidazole, fluorinated ethoxy ~470.3 (calc.) VR1 inhibitor; nitro group enhances potency but may increase toxicity
9c () Acetamide + triazole-thiazole 4-Bromophenyl thiazole, triazole-phenoxymethyl ~550.0 (calc.) Docking studies suggest strong binding to α-glucosidase active site
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-amine Benzimidazole + imidazole-pyridine -CF₃ imidazole, pyridyloxy ~487.4 (calc.) Dual heterocyclic system; potential kinase inhibition applications

Key Observations

Substituent Effects on Activity: The trifluoromethyl (-CF₃) group in the target compound and derivatives enhances lipophilicity and electron-withdrawing properties, which may improve binding to hydrophobic enzyme pockets or receptors . Nitro (-NO₂) and fluoro (-F) substituents () increase potency but may compromise metabolic stability or safety profiles .

Heterocyclic Systems: Imidazole vs. Triazole-Thiazole Systems (): These introduce additional hydrogen-bonding sites, which may enhance α-glucosidase inhibition but increase synthetic complexity .

Synthetic Accessibility :

  • The target compound’s ethoxyethyl linker can be synthesized using nucleophilic substitution or click chemistry (e.g., CuAAC for triazoles in ), while thioether linkages () require thiol-ene reactions .

Physicochemical Properties :

  • The target compound’s logP (estimated ~3.5) is higher than ’s ethoxyphenyl analog (~2.8) due to the -CF₃ group, suggesting better membrane permeability but possible solubility challenges.

Biological Activity

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, an ethoxyethyl chain, and a trifluoromethyl-substituted phenyl group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole moiety is known for its ability to coordinate with metal ions, which can modulate enzymatic activities. This characteristic is crucial for its potential as an enzyme inhibitor in various biochemical pathways.
  • Receptor Modulation : The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross cellular membranes and interact with intracellular receptors .

Biological Activities

Research indicates several significant biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related compounds have demonstrated GI50 values ranging from 30-80 nM against various cancer cell lines, indicating potent antiproliferative effects .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary investigations suggest that it may exhibit antimicrobial activity, although further studies are required to confirm these findings.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

StudyFindings
Abdel-Jalil et al. (2006)Demonstrated the potential of nitroimidazole derivatives in hypoxic conditions, highlighting the importance of structural modifications for enhanced biological activity .
Kennedy et al. (2006)Explored the interactions between imidazole derivatives and various enzymes, establishing a foundation for understanding their inhibitory effects .
Recent In Vivo StudiesShowed that structurally similar compounds effectively suppressed tumor growth in mouse models, supporting the anticancer potential of imidazole-containing compounds .

Q & A

Q. Example Protocol :

React 2-(4-(trifluoromethyl)phenyl)acetic acid with thionyl chloride to form the acyl chloride.

Condense with 2-[2-(1H-imidazol-1-yl)ethoxy]ethylamine in dichloromethane (DCM) at 0–25°C.

Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Table 1: Synthetic Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Imidazole alkylationK₂CO₃, DMF, 80°C, 12 h65–78
Amide formationDCM, EDCI/HOBt, RT, 24 h82
PurificationColumn chromatography (EtOAc:Hexane = 3:7)>95% purity

Basic: How is the compound characterized structurally?

Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify protons and carbons (e.g., imidazole protons at δ 7.2–7.8 ppm, trifluoromethyl at δ 120–125 ppm in 13^13C) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and imidazole C-N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 398.15) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N values (±0.3%) .

Advanced: How can researchers optimize synthetic yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for imidazole alkylation .
  • Catalyst Screening : Test palladium vs. copper catalysts for cross-coupling efficiency .
  • Temperature Control : Lower temps (0–5°C) reduce side reactions during amide bond formation .
  • Purification : Use preparative HPLC for challenging separations (e.g., diastereomers) .

Q. Table 2: Yield Optimization for Analogous Compounds

CatalystSolventTemp (°C)Yield (%)Purity (%)Reference
CuI/Et₃NDMF807298
Pd(PPh₃)₄THF608599

Advanced: How to resolve contradictions between computational and experimental structural data?

Answer:
Discrepancies (e.g., calculated vs. observed elemental analysis) arise from impurities or unaccounted hydration. Mitigation steps:

Re-purification : Re-crystallize or use gradient chromatography .

Dynamic NMR : Probe tautomerism or conformational flexibility in solution .

X-ray Crystallography : Resolve ambiguities in solid-state structures .

Example : In , a 0.5% deviation in carbon content was resolved by repeating combustion analysis after drying under vacuum .

Advanced: What strategies determine biological target interactions?

Answer:
Mechanistic studies employ:

  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina .
  • Enzyme Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., β-lactamase inhibition) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs) .

Key Finding : Analogous imidazole-acetamides showed sub-micromolar activity against fungal CYP51, validated via docking and MIC assays .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:
Stability profiling involves:

  • pH Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation .
  • Thermal Analysis : TGA/DSC to determine decomposition points (>200°C typical for arylacetamides) .

Q. Table 3: Stability Data for Related Compounds

ConditionHalf-life (h)Major Degradation PathwayReference
pH 7.4, 37°C48Hydrolysis of amide bond
Human Liver Microsomes6.2Oxidative demethylation

Advanced: What approaches establish structure-activity relationships (SAR)?

Answer:
SAR studies require:

  • Analog Synthesis : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) .
  • Biological Screening : Test analogs against disease models (e.g., antimicrobial, anticancer assays) .
  • Computational Modeling : QSAR models correlate logP, polar surface area, and bioactivity .

Example : In , replacing 4-fluorophenyl with 4-nitrophenyl increased antifungal activity 10-fold .

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